

Application Notes and Protocols: Cy7.5-COOH TEA Protein Labeling

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Compound of Interest

Compound Name: Cy7.5-COOH TEA

Cat. No.: B15598406

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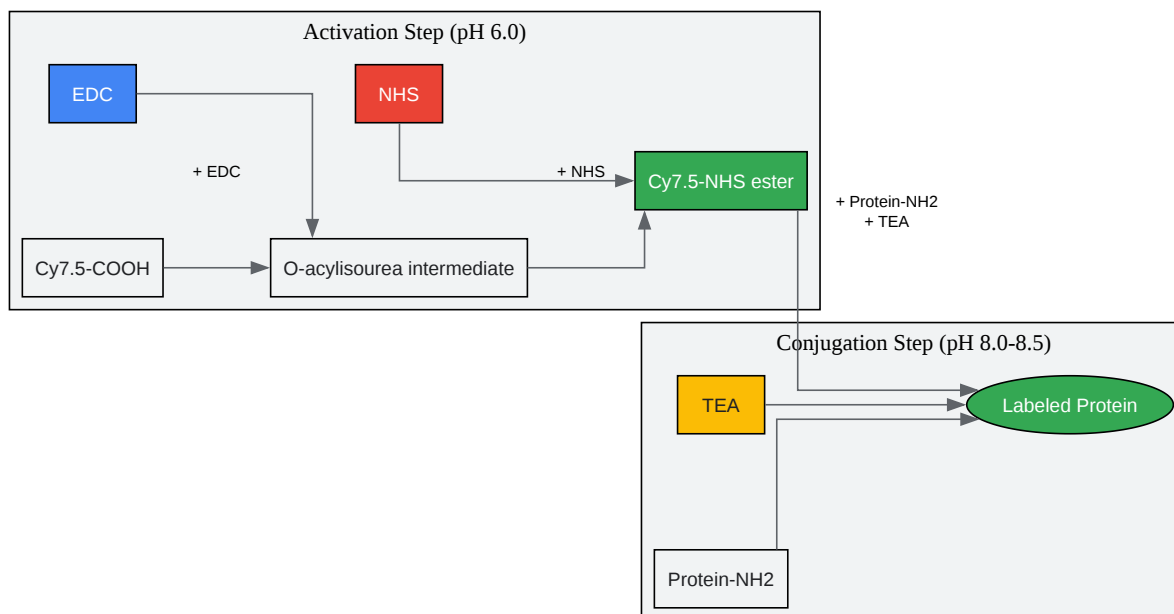
For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of proteins with the near-infrared fluorescent dye, Cy7.5-COOH. This method utilizes a two-step carbodiimide crosslinking chemistry, where the carboxylic acid moiety of the dye is first activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). The resulting amine-reactive NHS ester is then conjugated to primary amines (e.g., lysine residues) on the target protein. Triethylamine (TEA) is used as a base to optimize the pH for the final conjugation step, enhancing the nucleophilicity of the protein's primary amines and thereby increasing labeling efficiency. This protocol is designed to yield a stable, fluorescently labeled protein conjugate suitable for a variety of applications in research and drug development, including in vivo imaging, flow cytometry, and fluorescence microscopy.

Chemical Reaction Pathway

The labeling process proceeds in two main stages. First, the carboxylic acid of Cy7.5-COOH is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester. In the second stage, the NHS ester of Cy7.5 reacts with a primary amine on the protein to form a stable amide bond, releasing NHS. Triethylamine (TEA) is added in the second stage to raise the pH, which deprotonates the primary amines on the protein, making them more effective nucleophiles for attacking the NHS ester.

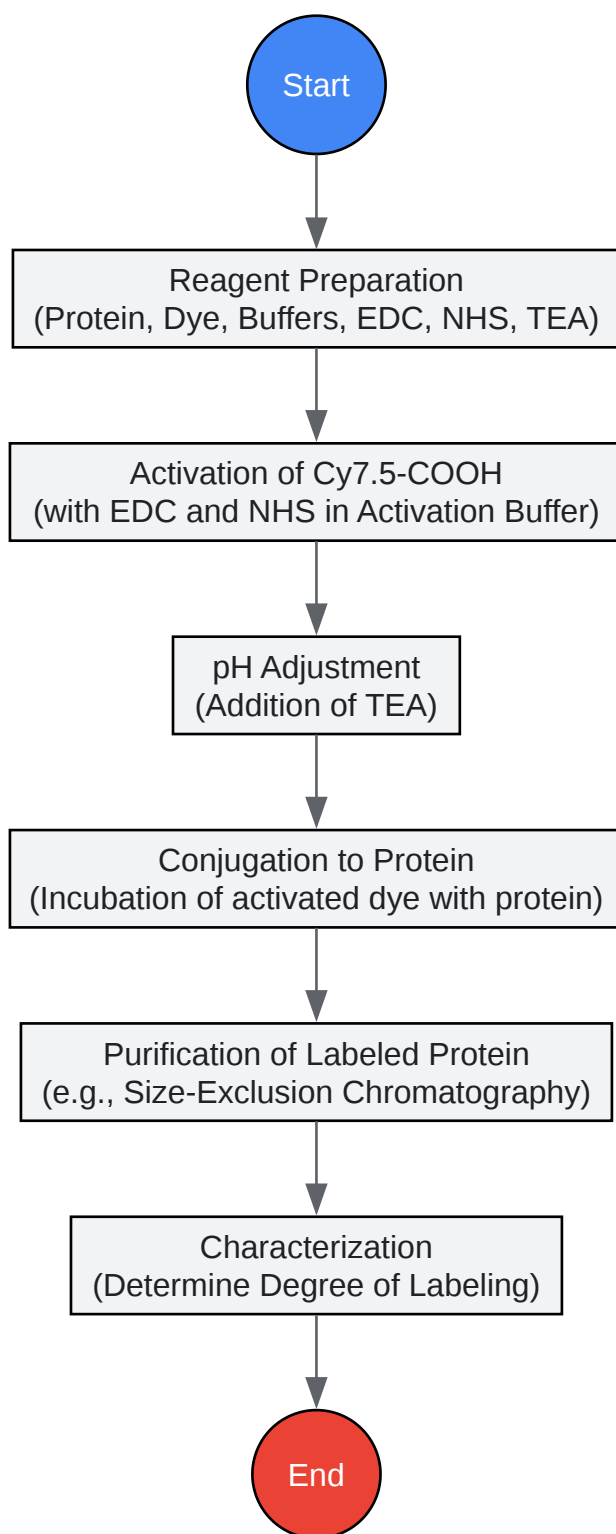


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Figure 1. Chemical reaction pathway for Cy7.5-COOH protein labeling.

Experimental Workflow

The overall experimental process begins with the preparation of the necessary reagents and buffers. The protein and dye are prepared in their respective buffers. The labeling reaction is then carried out in a two-step, one-pot procedure, followed by the purification of the labeled protein conjugate to remove unreacted dye and byproducts. The final step involves characterizing the degree of labeling.



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Figure 2. Experimental workflow for Cy7.5-COOH protein labeling.

Quantitative Data Summary

For successful and reproducible protein labeling, the molar ratios of the reactants are critical. The following table provides recommended starting concentrations and molar ratios. Optimization may be necessary for specific proteins and applications.

Parameter	Recommended Value	Notes
Protein Concentration	2-10 mg/mL	Higher concentrations can improve labeling efficiency.
Molar Ratio (Dye:Protein)	5:1 to 20:1	Start with a 10:1 ratio and optimize as needed.
Molar Ratio (EDC:Dye)	10:1 to 50:1	A significant excess of EDC is required to drive the reaction.
Molar Ratio (NHS:Dye)	2:1 to 5:1	NHS stabilizes the activated intermediate.
Activation pH	6.0	Use a non-amine, non-carboxylate buffer such as MES.
Conjugation pH	8.0 - 8.5	Adjusted with TEA.
Activation Time	15 - 30 minutes	At room temperature.
Conjugation Time	1 - 2 hours	At room temperature, protected from light.

Experimental Protocol

1. Materials

- Cy7.5-COOH
- Protein of interest
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

- N-hydroxysuccinimide (NHS)
- Triethylamine (TEA)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
- Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., size-exclusion chromatography column, such as Sephadex G-25)
- Spectrophotometer

2. Reagent Preparation

- Protein Solution: Prepare the protein solution at a concentration of 2-10 mg/mL in Reaction Buffer (PBS, pH 7.4). Ensure the buffer does not contain primary amines (e.g., Tris) or sodium azide. If necessary, perform a buffer exchange.
- Cy7.5-COOH Stock Solution: Dissolve Cy7.5-COOH in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This should be prepared fresh before each use.
- EDC Solution: Immediately before use, dissolve EDC in Activation Buffer to a concentration of 100 mg/mL.
- NHS Solution: Immediately before use, dissolve NHS in Activation Buffer to a concentration of 100 mg/mL.
- TEA Solution: Prepare a 1 M solution of TEA in deionized water.

3. Protein Labeling Procedure

This protocol is for labeling 1 mg of a typical IgG antibody (MW ~150 kDa). Adjust volumes accordingly for other proteins and amounts.

- Activation of Cy7.5-COOH:
 - In a microcentrifuge tube, combine the following in order:
 - Calculated volume of Cy7.5-COOH stock solution (for a 10:1 molar ratio with 1 mg of IgG, this is approximately 5 μ L of a 10 mg/mL solution).
 - Calculated volume of EDC solution (for a 10:1 molar ratio of EDC to dye, add approximately 1 μ L of a 100 mg/mL solution).
 - Calculated volume of NHS solution (for a 2:1 molar ratio of NHS to dye, add approximately 0.5 μ L of a 100 mg/mL solution).
 - Vortex the mixture gently and incubate at room temperature for 15-30 minutes, protected from light.
- Conjugation to Protein:
 - To the activated Cy7.5-NHS ester solution, add your protein solution (e.g., 1 mg of IgG in 100 μ L of PBS).
 - Immediately add a small amount of 1 M TEA to raise the pH of the reaction mixture to 8.0-8.5. This can be monitored with pH paper. Typically, 1-2 μ L is sufficient.
 - Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.
- Quenching the Reaction (Optional):
 - To stop the labeling reaction, add 10 μ L of 1 M Tris-HCl, pH 8.0, to the reaction mixture.
 - Incubate for 15 minutes at room temperature.

4. Purification of the Labeled Protein

- Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with Reaction Buffer (PBS, pH 7.4).

- Apply the reaction mixture to the top of the column.
- Elute the protein-dye conjugate with Reaction Buffer. The labeled protein will typically elute first as a colored band, while the smaller, unconjugated dye molecules will be retained on the column and elute later.
- Collect the fractions containing the labeled protein.

5. Characterization of the Labeled Protein

The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

- Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at the absorbance maximum of Cy7.5 (approximately 750 nm).
- Calculate the concentration of the protein using the following formula:

$$\text{Protein Concentration (M)} = [A_{280} - (A_{750} \times CF)] / \epsilon_{\text{protein}}$$

Where:

- A_{280} is the absorbance at 280 nm.
 - A_{750} is the absorbance at 750 nm.
 - CF is the correction factor for the dye's absorbance at 280 nm (this value is dye-specific and should be obtained from the dye manufacturer).
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
- Calculate the concentration of the dye using the following formula:

$$\text{Dye Concentration (M)} = A_{750} / \epsilon_{\text{dye}}$$

Where:

- A_{750} is the absorbance at 750 nm.

- ϵ_{dye} is the molar extinction coefficient of Cy7.5 at its absorbance maximum.
- Calculate the Degree of Labeling (DOL):

$$\text{DOL} = \text{Dye Concentration (M)} / \text{Protein Concentration (M)}$$

Storage

Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant such as glycerol to a final concentration of 50% and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

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